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Compound of Interest

Compound Name: N-(Hydroxyacetyl)-L-alanine

Cat. No.: B15442433

Introduction

N-(Hydroxyacetyl)-L-alanine is a derivative of the proteinogenic amino acid L-alanine,
characterized by the presence of a hydroxyacetyl group attached to the amino nitrogen. This
modification can significantly alter the physicochemical and biological properties of the parent
amino acid, making it a molecule of interest in various research domains, including drug
development and metabolomics. A thorough understanding of its structural features is
paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its
characterization.

This technical guide provides a comprehensive overview of the predicted and known
spectroscopic data for N-(Hydroxyacetyl)-L-alanine and its precursors, L-alanine and N-
acetyl-L-alanine. Due to the absence of publicly available experimental data for N-
(Hydroxyacetyl)-L-alanine, this guide offers a predictive analysis based on the established
spectroscopic principles and data from structurally related compounds. Detailed experimental
protocols for acquiring such data are also presented to aid researchers in their analytical

endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for L-alanine, N-acetyl-L-alanine,
and the predicted data for N-(Hydroxyacetyl)-L-alanine. These values are crucial for the
identification and structural elucidation of the target molecule.
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'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of protons in a
molecule. The predicted chemical shifts for N-(Hydroxyacetyl)-L-alanine are influenced by the
electron-withdrawing nature of the amide bond and the presence of the hydroxyl group.

Proton Chemical Shift o Coupling
Compound _ Multiplicity
Assignment (d) ppm Constant (J) Hz
L-Alanine o-H ~3.76 Quartet (q) ~7.2
B-CHs ~1.48 Doublet (d) ~7.2
N-Acetyl-L-
] a-H ~4.35 Quartet (q) ~7.3
alanine[1][2][3]
B-CHs ~1.41 Doublet (d) ~7.3
Acetyl-CH3s ~2.04 Singlet (s) -
N-
Hydroxyacetyl)-
(Hy -y ¥ a-H ~4.40 Quartet (q) ~7.3
L-alanine
(Predicted)
B-CHs ~1.42 Doublet (d) ~7.3
Hydroxyacetyl-
Y yacey ~4.10 Singlet (s) -
CH:

13C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical
shifts for N-(Hydroxyacetyl)-L-alanine reflect the electronic environment of each carbon atom.
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Compound Carbon Assignment Chemical Shift () ppm
L-Alanine[4][5][6] Carbonyl (C=0) ~176.5

a-C ~51.8

B-CHs ~18.9

N-Acetyl-L-alanine[1][2] Carboxyl (C=0) ~177.2

Amide (C=0) ~172.9

a-C ~51.5

B-CHs ~18.3

Acetyl-CHs ~22.7

N-(Hydroxyacetyl)-L-alanine Carboxyl (C=0) 1775

(Predicted)

Amide (C=0) ~171.0
a-C ~51.7
Hydroxyacetyl-CH:z ~61.0
B-CHs ~18.5

IR Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Compound Functional Group Vibrational Frequency (cm~1)
L-Alanine[7][8][9] O-H stretch (acid) 2500-3300 (broad)
N-H stretch (amine) 3000-3200

C=0 stretch (acid) ~1700

N-H bend (amine) ~1600

N-Acetyl-L-alanine[10] O-H stretch (acid) 2500-3300 (broad)
N-H stretch (amide) ~3300

C=0 stretch (acid) ~1720

C=0 stretch (amide 1) ~1650

N-H bend (amide II) ~1550

N-(Hydroxyacetyl)-L-alanine ]

(Predicted) O-H stretch (acid & alcohol) 3200-3500 (broad)
N-H stretch (amide) ~3300

C=0 stretch (acid) ~1725

C=0 stretch (amide 1) ~1650

N-H bend (amide II) ~1550

C-O stretch (alcohol) ~1050

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and structure.
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Key Fragment lons

Compound lonization Mode [M+H]* (m/z)
(m/z)
) 74 (loss of NH2), 44
L-Alanine ESI+ 90.06
(loss of COOH)
N-Acetyl-L-alanine[1] 88 (loss of acetyl), 74,
ESI+ 132.06
[11] 44

130 (loss of H20), 88
ESI+ 148.06 (loss of
hydroxyacetyl), 74, 44

N-(Hydroxyacetyl)-L-
alanine (Predicted)

Experimental Protocols

T
P

he following are generalized protocols for the acquisition of spectroscopic data for a small,
olar organic molecule like N-(Hydroxyacetyl)-L-alanine.

NMR Spectroscopy

1.

Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., D20,
DMSO-ds).

Transfer the solution to a 5 mm NMR tube.
. H NMR Acquisition:
Instrument: 400 MHz (or higher) NMR spectrometer.
Experiment: Standard 1D proton experiment.
Parameters:
o Number of scans: 16-64 (depending on sample concentration).

o Relaxation delay (d1): 1-5 seconds.
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o Acquisition time: 2-4 seconds.

o Spectral width: -2 to 12 ppm.

e Processing:
o Apply a line broadening of 0.3 Hz.
o Manually phase and baseline correct the spectrum.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

3. 3C NMR Acquisition:
 Instrument: 400 MHz (or higher) NMR spectrometer.
o Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

e Parameters:

[¢]

Number of scans: 1024-4096 (due to the low natural abundance of 13C).

[e]

Relaxation delay (d1): 2 seconds.

(¢]

Acquisition time: 1-2 seconds.

[¢]

Spectral width: -10 to 200 ppm.
e Processing:
o Apply a line broadening of 1-2 Hz.
o Manually phase and baseline correct the spectrum.

o Reference the spectrum to the solvent peak.

IR Spectroscopy
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. Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated
Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

o Scan range: 4000-400 cm™1,

o Number of scans: 16-32.

o Resolution: 4 cm~1.

Processing:

o Perform a background scan of the empty ATR crystal.

o Collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry

1. Sample Preparation:

o Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, water with 0.1% formic acid).

2. Data Acquisition (ESI-MS):

e Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped
with an Electrospray lonization (ESI) source.
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e Mode: Positive ion mode is typically used for amino acid derivatives.
e Parameters:

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10

[¢]

pL/min.

[¢]

Capillary voltage: 3-4 kV.

[¢]

Source temperature: 100-150 °C.

[e]

Scan range: m/z 50-500.
e MS/MS Fragmentation:
o Select the precursor ion corresponding to [M+H]* in the first mass analyzer.

o Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV)
to induce fragmentation.

o Analyze the resulting fragment ions in the second mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
synthesized compound like N-(Hydroxyacetyl)-L-alanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Acetyl-L-alanine | CSHINOS3 | CID 88064 - PubChem [pubchem.ncbi.nim.nih.gov]

2. bmrb.io [bmrb.io]

3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H20, experimental)
(HMDBO0000766) [hmdb.ca]

e 4.13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H20, experimental)
(HMDBO0000161) [hmdb.ca]

e 6. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]
o 7.researchgate.net [researchgate.net]

e 8. L-Alanine(56-41-7) IR Spectrum [m.chemicalbook.com]

e 9. researchgate.net [researchgate.net]

e 10. Theoretical and experimental study of the vibrational spectrum of N-acetyl-L-alanine -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. mzCloud — N Acetylalanine [mzcloud.org]

« To cite this document: BenchChem. [Spectroscopic Profile of N-(Hydroxyacetyl)-L-alanine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15442433#spectroscopic-data-nmr-ir-ms-of-n-
hydroxyacetyl-l-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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